molecular formula C17H23ClN4O4S2 B14925086 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B14925086
M. Wt: 447.0 g/mol
InChI Key: CWSQCZDFQIGXDR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features both sulfonyl and pyrazole functional groups

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.

Common reagents include oxidizing agents like KMnO4, reducing agents like LiAlH4, and bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The pyrazole ring can interact with various receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar compounds include other sulfonyl and pyrazole derivatives, such as:

Compared to these compounds, 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its dual sulfonyl groups and the presence of both piperazine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23ClN4O4S2

Molecular Weight

447.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C17H23ClN4O4S2/c1-4-22-14(3)17(13(2)19-22)28(25,26)21-11-9-20(10-12-21)27(23,24)16-7-5-15(18)6-8-16/h5-8H,4,9-12H2,1-3H3

InChI Key

CWSQCZDFQIGXDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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